molecular formula C21H21N3O4S B3310400 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946203-81-2

4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3310400
CAS RN: 946203-81-2
M. Wt: 411.5 g/mol
InChI Key: HTZGGMREWMFUOF-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves the inhibition of specific enzymes that are involved in tumor growth and cell proliferation. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide in lab experiments is its potential as a therapeutic agent in cancer and neurodegenerative diseases. However, its use may be limited by its toxicity and potential side effects.

Future Directions

Future research on 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide could focus on its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the compound's mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

The compound has been studied for its potential as a therapeutic agent in cancer treatment. Researchers have found that it has anti-tumor activity against various types of cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-methoxy-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-7-3-14(4-8-17)12-22-19(25)11-16-13-29-21(23-16)24-20(26)15-5-9-18(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGGMREWMFUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Reactant of Route 6
4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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